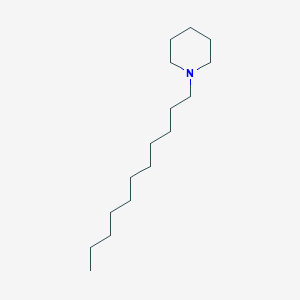

Piperidine, 1-undecyl-

Description

Contextualization within Substituted Piperidine (B6355638) Chemistry

Substituted piperidines are a cornerstone of heterocyclic chemistry, with the piperidine ring being a prevalent scaffold in numerous natural products and synthetic pharmaceuticals. The substitution on the piperidine ring, either on the nitrogen atom or the carbon atoms, dictates the molecule's physicochemical properties and biological activity. 1-Undecylpiperidine is characterized by the attachment of an eleven-carbon alkyl chain (an undecyl group) to the nitrogen atom of the piperidine ring. This long, nonpolar alkyl chain imparts significant lipophilicity to the molecule, a property that can influence its behavior in various chemical and biological systems.

The synthesis of N-alkylated piperidines like 1-undecylpiperidine is a fundamental transformation in organic chemistry. Common methods include the N-alkylation of piperidine with an appropriate alkyl halide, such as 1-bromoundecane (B50512) or 1-iodoundecane, often in the presence of a base to neutralize the resulting hydrohalic acid. Another widely used method is reductive amination, which involves the reaction of piperidine with undecanal (B90771), followed by the reduction of the intermediate enamine or iminium ion. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org More advanced and "green" catalytic methods are also being explored, utilizing alcohols as alkylating agents. elsevierpure.comnih.govrsc.org

Historical Overview of Early Academic Investigations and Discoveries Pertaining to 1-Undecylpiperidine

Early academic investigations into long-chain N-alkylpiperidines were often foundational, focusing on the synthesis and basic characterization of these compounds. While specific early studies solely dedicated to 1-undecylpiperidine are not extensively documented in readily available literature, the synthesis of homologous N-alkylpiperidines has been known for many decades. These studies laid the groundwork for understanding the reactivity of the piperidine nitrogen and the influence of the N-alkyl substituent on the compound's properties.

A significant portion of the historical and ongoing research on undecylpiperidine derivatives has been in the context of the natural product solenopsin (B1210030) , which is a 2-methyl-6-undecylpiperidine. ontosight.aiencyclopedia.pubwikipedia.orgmdpi.comnih.gov It is crucial to distinguish 1-undecylpiperidine from solenopsin, as the position of the undecyl group dramatically alters the molecule's structure and properties. The extensive research on solenopsin, driven by its presence in fire ant venom and its biological activities, has inadvertently overshadowed academic inquiry into the simpler, synthetically accessible 1-undecylpiperidine. ontosight.aiwikipedia.orgnih.gov

Current Research Landscape and Emerging Themes for 1-Undecylpiperidine in Scientific Disciplines

The current research landscape for 1-undecylpiperidine is relatively sparse compared to more complex piperidine derivatives. However, interest in long-chain N-alkylamines and their derivatives continues in several fields. One area of relevance is the study of surfactants and phase-transfer catalysts, where the amphiphilic nature of molecules like 1-undecylpiperidine could be of interest. The long alkyl chain provides a hydrophobic tail, while the tertiary amine head is hydrophilic, suggesting potential applications in micelle formation and as a catalyst in biphasic reactions.

Furthermore, the biological activities of various N-alkylpiperidines are a subject of ongoing investigation. While specific studies on 1-undecylpiperidine are limited, research on related long-chain N-alkylated heterocycles explores their potential as antimicrobial agents, ion channel modulators, or for their interactions with biological membranes. The lipophilicity imparted by the undecyl chain would be a key factor in such studies.

Recent synthetic methodologies continue to provide more efficient and environmentally friendly routes to N-alkylated amines, which are applicable to the synthesis of 1-undecylpiperidine. nih.govrsc.orgnih.govnih.gov These advancements may facilitate future research into the specific properties and potential applications of this and other long-chain N-alkylpiperidines.

Chemical Data and Synthesis

Below are tables summarizing key chemical data for 1-undecylpiperidine and a general overview of synthetic methods for N-alkylpiperidines.

Table 1: Physicochemical Properties of 1-Undecylpiperidine

| Property | Value |

| Molecular Formula | C₁₆H₃₃N |

| Molecular Weight | 239.44 g/mol |

| CAS Number | 3333-22-2 |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Data not readily available, but expected to be high due to molecular weight |

| Solubility | Expected to be soluble in organic solvents and poorly soluble in water |

Table 2: General Synthetic Routes to N-Alkylpiperidines

| Reaction | Reactants | General Conditions |

| N-Alkylation | Piperidine, Alkyl Halide (e.g., 1-bromoundecane) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile (B52724), DMF) |

| Reductive Amination | Piperidine, Aldehyde (e.g., Undecanal) | Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst), Solvent (e.g., Methanol, Dichloromethane) |

| Catalytic N-Alkylation | Piperidine, Alcohol (e.g., 1-undecanol) | Metal Catalyst (e.g., Ru, Ir complexes), High Temperature |

Structure

3D Structure

Properties

CAS No. |

24935-28-2 |

|---|---|

Molecular Formula |

C16H33N |

Molecular Weight |

239.44 g/mol |

IUPAC Name |

1-undecylpiperidine |

InChI |

InChI=1S/C16H33N/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h2-16H2,1H3 |

InChI Key |

RUYVJKRJAWUUPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCN1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Undecylpiperidine

Diverse Synthetic Routes for the Preparation of 1-Undecylpiperidine

The synthesis of 1-undecylpiperidine can be achieved through several strategic approaches, primarily involving the formation of the C-N bond between the piperidine (B6355638) ring and the undecyl chain.

Reductive Amination Strategies for Piperidine Ring Formation

Reductive amination stands as a powerful and widely utilized method for the synthesis of secondary and tertiary amines. This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

In the context of 1-undecylpiperidine synthesis, this strategy commonly employs piperidine as the amine source and undecanal (B90771) as the carbonyl-containing reactant. The reaction proceeds via the initial formation of a carbinolamine, which then dehydrates to form the corresponding iminium salt. Subsequent reduction of this intermediate yields the final product, 1-undecylpiperidine. A variety of reducing agents can be employed for this transformation, each with its own set of advantages and limitations. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is critical to avoid the undesired reduction of the starting aldehyde. Sodium cyanoborohydride is particularly effective as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH, selectively reducing the iminium ion.

A study on the rhodium-catalyzed reductive amination of undecanal with various secondary amines has demonstrated the feasibility of this approach for generating tertiary amines. While this specific study focused on other amines, the conditions, which include a rhodium catalyst and hydrogen gas as the reducing agent, are adaptable for the synthesis of 1-undecylpiperidine from piperidine and undecanal chemguide.co.uk.

Alkylation Reactions Utilizing Piperidine Precursors

Direct N-alkylation of piperidine with an appropriate undecyl electrophile represents another primary route to 1-undecylpiperidine. This method involves the nucleophilic attack of the secondary amine nitrogen of piperidine on an undecyl halide, typically 1-bromoundecane (B50512) or 1-iodoundecane.

The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting piperidine and render it non-nucleophilic. Common bases used for this purpose include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) being frequently employed to facilitate the S_N2 reaction. To prevent the formation of a quaternary ammonium (B1175870) salt through over-alkylation, it is common to use an excess of piperidine relative to the alkylating agent researchgate.net.

A general procedure for the N-alkylation of piperidine involves stirring piperidine with the alkyl halide in a suitable solvent in the presence of a base at room temperature or with gentle heating until the reaction is complete researchgate.net.

Novel and Green Chemistry Approaches to 1-Undecylpiperidine Synthesis

In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies, aiming for more environmentally benign and efficient processes. While specific green chemistry protocols for 1-undecylpiperidine are not extensively documented, general strategies for the green synthesis of N-alkylpiperidines are applicable.

One such approach involves the use of catalytic hydrogenation in reductive amination, which utilizes molecular hydrogen as the reductant, producing only water as a byproduct. This method is considered greener than using stoichiometric metal hydride reagents. Another avenue explores the use of more sustainable solvents, such as water or ionic liquids, and the development of reusable catalysts to minimize waste and environmental impact. For instance, the synthesis of tertiary amines via reductive alkylation of aldehydes with secondary amines has been demonstrated over a platinum nanowire catalyst, offering a highly efficient and eco-friendly alternative chemguide.co.uk.

Advanced Spectroscopic Characterization Techniques for Elucidating Structure and Conformation of 1-Undecylpiperidine

The unambiguous identification and detailed structural analysis of 1-undecylpiperidine rely heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the protons of the piperidine ring and the undecyl chain. The protons on the carbons alpha to the nitrogen (C2 and C6 of the piperidine ring and C1' of the undecyl chain) will be the most downfield-shifted due to the deshielding effect of the nitrogen atom. The protons on the undecyl chain will exhibit a large, overlapping multiplet in the aliphatic region (typically around 1.2-1.4 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework. The carbons of the piperidine ring and the undecyl chain will give rise to distinct signals. The carbons directly attached to the nitrogen (C2, C6, and C1') will be shifted downfield. The long alkyl chain will show a series of signals in the aliphatic region, with some overlap for the central methylene (B1212753) carbons.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for 1-undecylpiperidine based on general principles and data for analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine H-2, H-6 | ~2.3-2.5 (m) | ~54-56 |

| Piperidine H-3, H-5 | ~1.5-1.7 (m) | ~26-28 |

| Piperidine H-4 | ~1.4-1.6 (m) | ~24-26 |

| Undecyl H-1' | ~2.3-2.5 (t) | ~58-60 |

| Undecyl H-2' | ~1.4-1.6 (m) | ~27-29 |

| Undecyl H-3' to H-10' | ~1.2-1.4 (m) | ~22-32 |

| Undecyl H-11' | ~0.9 (t) | ~14 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. 'm' denotes a multiplet and 't' denotes a triplet.

Mass Spectrometry (MS) Techniques for Mechanistic Studies and Derivative Identification

Mass spectrometry is a powerful technique for determining the molecular weight of 1-undecylpiperidine and for gaining insights into its fragmentation patterns, which can aid in structural confirmation and the identification of related derivatives.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecular ion peak (M⁺) for 1-undecylpiperidine would be expected at an m/z value corresponding to its molecular weight (C₁₆H₃₃N, 239.44 g/mol ). The fragmentation pattern of N-alkylpiperidines is often characterized by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. For 1-undecylpiperidine, this would lead to the formation of a stable iminium ion. The most prominent fragment would likely result from the loss of a C₁₀H₂₁ radical (cleavage of the C1'-C2' bond of the undecyl chain), leading to a fragment ion at m/z 98. Another characteristic fragmentation pathway for N-alkylpiperidines is the cleavage within the ring, which can also provide diagnostic peaks.

The following table outlines the expected major fragments in the mass spectrum of 1-undecylpiperidine.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 239 | [C₁₆H₃₃N]⁺ | Molecular Ion (M⁺) |

| 224 | [M - CH₃]⁺ | Loss of a methyl radical |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage (loss of C₁₀H₂₁ radical) |

| 84 | [C₅H₁₀N]⁺ | Ring fragmentation |

Note: The relative intensities of these fragments can provide further structural information.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of 1-undecylpiperidine. These methods probe the vibrational modes of the molecule's covalent bonds, providing a unique spectral fingerprint that confirms the presence of its key functional groups and offers insights into intermolecular interactions. chemrxiv.org

FT-IR and Raman spectroscopy are complementary techniques. youtube.com In FT-IR, the absorption of infrared light is measured, while Raman spectroscopy involves the inelastic scattering of laser light. youtube.com For 1-undecylpiperidine, the spectra are dominated by the characteristic vibrations of the piperidine ring and the long undecyl side chain.

The most prominent features in the FT-IR and Raman spectra would be the C-H stretching vibrations of the numerous methylene (CH₂) groups of the undecyl chain and the piperidine ring, typically appearing in the 2850-2960 cm⁻¹ region. The C-N stretching vibration of the tertiary amine group is also a key indicator, expected to appear in the 1150-1020 cm⁻¹ range. Other important vibrations include CH₂ bending (scissoring, wagging, twisting) and rocking modes.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for 1-Undecylpiperidine

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| Asymmetric C-H Stretch | CH₃ (undecyl) | ~2962 | Strong / Strong |

| Asymmetric C-H Stretch | CH₂ (undecyl & piperidine) | ~2925 | Strong / Strong |

| Symmetric C-H Stretch | CH₃ (undecyl) | ~2872 | Medium / Strong |

| Symmetric C-H Stretch | CH₂ (undecyl & piperidine) | ~2855 | Strong / Strong |

| CH₂ Scissoring | CH₂ (undecyl & piperidine) | ~1465 | Medium / Medium |

| C-N Stretch | Tertiary Amine | ~1140 | Medium / Medium-Weak |

| C-C Stretch | Alkyl Chain & Ring | 1100-800 | Medium-Weak / Medium-Weak |

Note: These are predicted values based on characteristic group frequencies. Actual peak positions and intensities can be influenced by the molecular environment and physical state.

Chemical Reactivity and Derivatization Strategies of 1-Undecylpiperidine

The chemical reactivity of 1-undecylpiperidine is primarily dictated by the lone pair of electrons on the tertiary nitrogen atom, which imparts nucleophilic and basic properties to the molecule. The long, nonpolar undecyl chain also influences its solubility and potential for hydrophobic interactions, while generally being less reactive than the amine functionality.

Modifications and Functionalization of the Undecyl Side Chain

The undecyl side chain of 1-undecylpiperidine consists of saturated C-H bonds, which are generally unreactive. researchgate.netresearchgate.net However, modern synthetic methods offer strategies for the functionalization of such inert C(sp³)-H bonds, although these reactions can be challenging and often require specific catalysts. researchgate.netnih.gov

Potential strategies for modifying the undecyl chain could include:

Radical Halogenation: Free-radical bromination, for instance using N-bromosuccinimide (NBS) with light or a radical initiator, could introduce a bromine atom at various positions along the chain, with some preference for secondary carbons. The resulting alkyl bromide could then serve as a handle for further nucleophilic substitution reactions.

Oxidative Functionalization: Transition-metal-catalyzed C-H oxidation could introduce hydroxyl or carbonyl groups at specific sites, although controlling regioselectivity on a long, unactivated chain is a significant challenge.

Terminal Functionalization: While direct functionalization of the terminal methyl group is difficult, multi-step synthetic approaches starting from ω-functionalized undecyl halides (e.g., 11-bromo-1-undecene) prior to N-alkylation of piperidine could be employed to introduce functionality at the end of the chain.

These transformations are not widely reported for 1-undecylpiperidine itself but represent plausible synthetic routes based on modern organic chemistry principles. chemrxiv.org

Formation of Quaternary Ammonium Salts and Other Charged Derivatives

The most characteristic reaction of the tertiary amine in 1-undecylpiperidine is quaternization. This involves the reaction with an alkylating agent to form a quaternary ammonium salt, a positively charged species with four organic substituents bonded to the nitrogen atom. wikipedia.org This reaction, also known as the Menschutkin reaction, is a classic S_N2 process. nih.gov

The reaction involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of an alkyl halide (R-X). nih.gov The resulting product is an N-alkyl-N-undecylpiperidinium halide salt. wikipedia.org

R-X + C₅H₁₀N-(CH₂)₁₀CH₃ → [C₅H₁₀N⁺(R)((CH₂)₁₀CH₃)]X⁻

The reactivity of the alkylating agent typically follows the order R-I > R-Br > R-Cl. A wide variety of alkylating agents can be used to introduce different functionalities.

Table 2: Examples of Quaternization Reactions of 1-Undecylpiperidine

| Reagent (R-X) | Product Name | Potential Application of Product |

|---|---|---|

| Methyl Iodide (CH₃I) | N-Methyl-N-undecylpiperidinium iodide | Phase-transfer catalyst, surfactant |

| Benzyl Bromide (BnBr) | N-Benzyl-N-undecylpiperidinium bromide | Antimicrobial agent, surfactant |

| Allyl Bromide (CH₂=CHCH₂Br) | N-Allyl-N-undecylpiperidinium bromide | Monomer for polymer synthesis |

These quaternary ammonium salts, particularly those with long alkyl chains like the undecyl group, often exhibit surfactant properties and are investigated for applications as antimicrobial agents and phase-transfer catalysts. wikipedia.orgnih.gov

Reaction Kinetics and Mechanistic Investigations of 1-Undecylpiperidine Transformations

The kinetics of transformations involving 1-undecylpiperidine, such as its formation via N-alkylation of piperidine or its conversion to a quaternary ammonium salt, are primarily governed by the principles of bimolecular nucleophilic substitution (S_N2). nih.gov

Key factors influencing the reaction kinetics include:

The Nature of the Halide: For the alkyl halide, the leaving group ability is crucial. The C-X bond strength decreases from C-Cl to C-I, making iodides the most reactive leaving groups, leading to faster reaction rates. nih.gov

The Solvent: The quaternization (Menschutkin reaction) involves the formation of charged products from neutral reactants. The rate of this reaction is significantly influenced by the polarity of the solvent. Polar solvents stabilize the charged transition state and the resulting ionic products, thereby accelerating the reaction. rsc.org

Steric Hindrance: While the nitrogen in 1-undecylpiperidine is sterically accessible, the structure of the alkylating agent can impact the reaction rate. Sterically hindered electrophiles (e.g., t-butyl bromide) will react much more slowly than unhindered ones (e.g., methyl iodide).

Kinetic studies of the reactions of N-methylpyridinium salts with piperidine have shown that these displacement reactions can be significantly faster in organic solvents like ethanol (B145695) compared to water. rsc.org While specific kinetic data for 1-undecylpiperidine are not available, it is expected to follow these general trends, exhibiting second-order kinetics where the rate is proportional to the concentration of both the amine and the alkylating agent.

Rate = k[C₅H₁₀N-C₁₁H₂₃][R-X]

Mechanistic studies would likely confirm the S_N2 pathway through stereochemical analysis, observing inversion of configuration at the electrophilic carbon if a chiral alkyl halide were used.

Fundamental Biological Interaction Studies of 1 Undecylpiperidine in Non Clinical Contexts

Molecular Interactions with Biological Macromolecules in In Vitro Systems

The molecular interactions of long-chain piperidine (B6355638) alkaloids have been a subject of interest due to their potent biological activities. These interactions are primarily studied using isolated biological macromolecules in controlled in vitro environments.

Solenopsin (B1210030) and its analogs, which are 2-methyl-6-alkylpiperidines, have been noted to interfere with the coupling between ion channels and the recognition sites of vertebrate nicotinic acetylcholine (B1216132) receptors. frontiersin.org This suggests a potential interaction with these receptors, although detailed binding affinity data from cell-free assays are not extensively documented in the reviewed literature.

Table 1: Receptor Binding Affinity of Selected Piperidine Derivatives (Illustrative Examples) No direct data is available for 1-undecylpiperidine. The following table illustrates the type of data available for other piperidine compounds.

| Compound | Receptor Target | Binding Affinity (Kᵢ, nM) | Source |

|---|---|---|---|

| Compound 5 (piperidine core) | hH₃R | 7.70 | nih.gov |

| Compound 5 (piperidine core) | σ₁R | 3.64 | nih.gov |

| Compound 11 (piperidine core) | hH₃R | 6.2 | nih.gov |

Long-chain piperidine alkaloids have demonstrated the ability to modulate the activity of various enzymes. Solenopsin, for example, has been shown to inhibit neuronal nitric oxide synthase (nNOS) in a manner that appears to be non-competitive with the substrate L-arginine. wikipedia.org Furthermore, solenopsin and its analogs exhibit inhibitory effects on the phosphoinositide 3-kinase (PI3K) signaling pathway, a key regulator of cell growth and survival. wikipedia.org

The inhibitory potential of piperidine derivatives extends to other enzyme classes as well. For instance, various synthetic piperidine derivatives have been evaluated as inhibitors of enzymes like phosphodiesterase-1 (PDE1) and PI3 kinase p110alpha. nih.govnih.gov

Table 2: Enzymatic Inhibition by Piperidine Derivatives (Illustrative Examples) No direct data is available for 1-undecylpiperidine. The following table illustrates the type of data available for other piperidine compounds.

| Compound | Enzyme Target | Inhibition (IC₅₀, nM) | Source |

|---|---|---|---|

| Compound 8c | p110alpha | 0.30 | nih.gov |

| Compound 8h | p110alpha | 0.26 | nih.gov |

Detailed biophysical studies, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), for 1-undecylpiperidine are not described in the available literature. However, the general principles of protein-ligand interactions suggest that the long undecyl chain of 1-undecylpiperidine would likely engage in significant hydrophobic interactions within a protein's binding pocket. nih.gov The piperidine ring itself can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces.

Molecular docking studies of other piperidine derivatives have provided insights into their binding modes. For example, the piperidine ring of certain inhibitors has been shown to make crucial hydrophobic contacts with amino acid residues such as L290 and T256 in the binding site of the enzyme ENPP1. acs.org

Cellular Level Investigations of 1-Undecylpiperidine Activity in Model Organisms and Cell Lines

The effects of long-chain piperidines have been investigated at the cellular level, revealing their impact on membrane integrity and intracellular signaling.

The amphipathic nature of long-chain N-alkyl piperidines, possessing a hydrophilic piperidine head and a long hydrophobic alkyl tail, suggests they may interact with and disrupt cellular membranes. wikipedia.org Indeed, piperidine-containing compounds have been associated with effects on membrane permeability. nih.gov Solenopsin, a potent hemolytic and necrotizing agent, is known to promote the release of histamine (B1213489) from cells, an effect that can be linked to membrane disruption. frontiersin.org

The cytotoxicity observed for various piperidine derivatives in cancer cell lines further points towards significant interactions with cellular structures, potentially including the cell membrane. nih.govnih.gov

The ability of long-chain piperidines to modulate intracellular signaling pathways has been a key area of research. Solenopsin has been identified as an inhibitor of the PI3K signaling pathway, which is crucial for cell proliferation and survival. wikipedia.org This inhibition is thought to be a key mechanism behind its observed anti-angiogenic effects in vitro. wikipedia.org

Furthermore, solenopsin and its analogs share structural and biological properties with ceramides, which are endogenous regulators of cell signaling. wikipedia.org This mimicry allows them to induce cellular processes such as mitophagy and exert anti-proliferative effects in various tumor cell lines. wikipedia.org The modulation of signaling pathways is a critical aspect of the biological activity of these compounds.

Mechanisms of Antimicrobial Action Against Select Microbial Species in Laboratory Settings (e.g., bacterial, fungal cell cultures)

The antimicrobial activity of N-alkylpiperidines, including 1-undecylpiperidine, is primarily attributed to their ability to disrupt microbial cell membranes. This mechanism is characteristic of many cationic amphiphilic molecules. The positively charged piperidinium (B107235) nitrogen (at physiological pH) facilitates initial electrostatic interactions with the negatively charged components of microbial cell walls and membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. nih.gov

Following this initial binding, the lipophilic undecyl chain is believed to insert into the phospholipid bilayer of the cell membrane. mdpi.com This insertion disrupts the membrane's structural integrity and fluidity, leading to several detrimental consequences for the microbial cell:

Increased Membrane Permeability: The integration of 1-undecylpiperidine molecules into the lipid bilayer can lead to the formation of pores or channels, or cause a general disorganization of the membrane structure. This compromises the membrane's function as a selective barrier, allowing for the leakage of essential intracellular components like ions (e.g., K+), metabolites, and even larger molecules such as ATP and nucleic acids. nih.govnih.gov

Inhibition of Membrane-Bound Enzymes: The disruption of the membrane can also indirectly inhibit the function of essential membrane-bound proteins, including those involved in cellular respiration and cell wall synthesis. nih.gov

Disruption of the Proton Motive Force: The dissipation of the electrochemical gradient across the bacterial membrane can interfere with ATP synthesis and other energy-dependent cellular processes. nih.gov

Studies on related compounds, such as the venom alkaloids from the fire ant (Solenopsis invicta), which include trans-2-methyl-6-n-undecylpiperidine, have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov This suggests that 1-undecylpiperidine would likely exhibit a similar spectrum of activity. The higher susceptibility of Gram-positive bacteria is often attributed to their lack of an outer membrane, which in Gram-negative bacteria can act as an additional barrier to the penetration of antimicrobial agents.

Antifungal activity is also a documented feature of piperidine derivatives. biomedpharmajournal.orgnih.gov The mechanism of action against fungi is thought to be similar, involving the disruption of the fungal cell membrane, where ergosterol (B1671047) is a key lipid component. Some piperidine-based antifungals are known to inhibit enzymes involved in ergosterol biosynthesis. nih.gov

Structure-Activity Relationship (SAR) Studies for Elucidating Biological Mechanisms

The biological activity of N-alkylpiperidines is highly dependent on their molecular structure. The following subsections detail the key structural features that influence the antimicrobial efficacy of compounds like 1-undecylpiperidine.

The piperidine ring serves as the cationic head of the amphiphilic structure. Substitutions on this ring can significantly modulate the compound's biological activity by altering its steric and electronic properties. For instance, the introduction of methyl groups on the piperidine ring of related compounds has been shown to influence their binding affinity and selectivity for biological targets. nih.gov

The undecyl (C11) chain is a critical determinant of 1-undecylpiperidine's antimicrobial activity. The length of the alkyl chain in N-alkylpiperidines and other cationic amphiphiles directly correlates with their ability to penetrate and disrupt microbial membranes.

Chain Length: Studies on homologous series of N-alkyl compounds have consistently shown that antimicrobial activity increases with chain length up to an optimal point, beyond which a "cutoff effect" is observed, and the activity decreases. nih.gov An undecyl chain is often within the optimal range for potent antimicrobial activity against a variety of bacteria and fungi. nih.govmdpi.com

Saturation: The presence of unsaturation (double or triple bonds) in the alkyl chain can introduce kinks, affecting the molecule's conformation and its interaction with the cell membrane. In some cases, unsaturation can enhance antimicrobial activity.

The following table summarizes the general trends observed for the influence of the alkyl chain on the antimicrobial activity of N-alkylated compounds, which is applicable to 1-undecylpiperidine.

| Structural Feature | Influence on Antimicrobial Activity |

| Alkyl Chain Length | Activity generally increases with length up to an optimum (often C10-C14), after which it may decrease (cutoff effect). |

| Branching | Can alter lipophilicity and membrane packing, potentially modulating activity. |

| Unsaturation | Introduces conformational changes that can influence membrane interaction and activity. |

This table is a generalized representation based on SAR studies of N-alkylated antimicrobial compounds.

Stereochemistry can play a crucial role in the biological activity of piperidine derivatives, especially when specific interactions with chiral biological macromolecules like enzymes or receptors are involved. nih.govnih.gov For a simple molecule like 1-undecylpiperidine, which is achiral, this aspect is not directly relevant unless substitutions are introduced that create a chiral center.

However, in related chiral piperidine alkaloids, such as those found in fire ant venom (e.g., trans-2-methyl-6-n-undecylpiperidine), the stereochemistry at the substituted carbon atoms is critical for their biological function. nih.gov Different stereoisomers can exhibit significantly different potencies, highlighting the importance of a precise three-dimensional structure for optimal interaction with biological targets. nih.govnih.gov This underscores that if 1-undecylpiperidine were to be modified to include chiral centers, the stereochemical configuration would be a key factor in determining its biological activity profile.

Lack of Publicly Available Research Hinders Comprehensive Analysis of 1-Undecylpiperidine in Materials Science and Catalysis

A thorough review of scientific literature and patent databases reveals a significant gap in publicly available research on the specific applications of the chemical compound Piperidine, 1-undecyl- in the fields of materials science and catalysis. Despite its straightforward structure, consisting of a piperidine ring with an eleven-carbon alkyl chain attached to the nitrogen atom, detailed studies outlining its role in polymer chemistry or its surface-active properties are not readily found in accessible scientific journals or patent literature.

The requested article, which was to focus on the applications of 1-Undecylpiperidine in polymer chemistry and surface chemistry, cannot be generated with scientific accuracy due to the absence of specific research findings on this particular compound. The outline provided required in-depth information on its use as a monomer, polymerization initiator, or catalyst, as well as its behavior at interfaces and its potential as a surfactant.

While the fundamental principles of polymer and surface science can be used to speculate on the potential behavior of 1-Undecylpiperidine based on its chemical structure—a hydrophobic undecyl chain and a polar piperidine headgroup—such an analysis would be purely theoretical and would not be based on the "detailed research findings" mandated by the instructions.

For instance, one could hypothesize that the long alkyl chain would impart hydrophobic properties, potentially making it useful as a modifier for polymer surfaces or as a surfactant. The piperidine ring, being a tertiary amine, could theoretically act as a catalyst in certain polymerization reactions. However, without experimental data to support these hypotheses, any detailed discussion would be speculative and would not meet the required standard of a professional and authoritative article.

It is possible that research on this compound exists within private industrial research and development, which is not publicly disclosed. It is also possible that the compound is known by other, less common names, although searches for structural analogs and related compounds also failed to yield specific information directly applicable to the requested outline.

Therefore, until specific research on the material science and catalytic applications of 1-Undecylpiperidine becomes publicly available, a comprehensive and scientifically rigorous article as per the user's request cannot be produced.

Table of Chemical Compounds

Applications of 1 Undecylpiperidine in Materials Science and Catalysis

Surface Chemistry and Surfactant Properties of 1-Undecylpiperidine

Potential Use in Emulsion Stabilization and Dispersion Technologies

The molecular structure of 1-undecylpiperidine, featuring a hydrophilic piperidine (B6355638) head and a long, hydrophobic undecyl tail, suggests its potential as a surfactant or stabilizing agent in emulsion and dispersion systems. The nitrogen atom in the piperidine ring can be protonated, leading to a cationic head group, which would be attracted to water, while the nonpolar undecyl chain would be repelled by water and preferentially associate with oil or other nonpolar phases.

This amphiphilic nature could enable 1-undecylpiperidine to position itself at the oil-water interface, reducing the interfacial tension and facilitating the formation and stabilization of emulsions. The bulky piperidine ring, along with the long alkyl chain, could provide significant steric hindrance, preventing the coalescence of dispersed droplets and thereby enhancing the long-term stability of the emulsion.

Similarly, in dispersion technologies, where solid particles are suspended in a liquid medium, 1-undecylpiperidine could function as a dispersing agent. The piperidine head could adsorb onto the surface of the particles, while the undecyl tail would extend into the liquid medium, creating a repulsive layer that prevents particle agglomeration. The effectiveness of 1-undecylpiperidine in these applications would likely depend on factors such as pH, temperature, and the specific chemical nature of the oil and solid phases.

Potential Catalytic Applications of 1-Undecylpiperidine and its Derivatives in Organic Synthesis

Potential in Organocatalysis and Acid-Base Catalysis in Asymmetric and Enantioselective Transformations

Piperidine and its derivatives are commonly employed as basic organocatalysts. The lone pair of electrons on the nitrogen atom can abstract a proton, activating substrates for a variety of organic transformations. In the context of asymmetric synthesis, chiral piperidine derivatives are used to create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer over the other.

While 1-undecylpiperidine itself is not chiral, it could serve as a basic catalyst in reactions where stereoselectivity is not a primary concern. Furthermore, the undecyl chain could enhance its solubility in nonpolar organic solvents, which might be advantageous in certain reaction systems. Derivatives of 1-undecylpiperidine, where chirality is introduced into the piperidine ring, could potentially be explored as catalysts for enantioselective transformations. The long alkyl chain might influence the catalyst's conformation and the steric environment of the active site, potentially impacting the stereochemical outcome of the reaction.

Potential in Ligand Design and Application in Metal-Catalyzed Reactions

Piperidine-containing molecules are frequently used as ligands in transition metal catalysis. The nitrogen atom can coordinate to a metal center, and modifications to the piperidine ring can be used to tune the electronic and steric properties of the resulting metal complex.

1-Undecylpiperidine could potentially serve as a monodentate ligand for various transition metals. The long undecyl chain could have several effects. It could increase the solubility of the metal complex in nonpolar solvents, facilitating homogeneous catalysis in such media. The steric bulk of the undecyl group might also influence the coordination geometry around the metal center and the reactivity of the catalyst. Additionally, the potential for intermolecular interactions between the undecyl chains of multiple ligand molecules could lead to the formation of supramolecular catalytic assemblies.

Potential Role as a Basic Catalyst in Diverse Organic Reactions

Beyond specialized catalytic applications, 1-undecylpiperidine could function as a general-purpose basic catalyst in a variety of organic reactions. Its basicity is comparable to other tertiary amines, making it suitable for promoting reactions such as dehydrohalogenations, aldol (B89426) condensations, and Knoevenagel condensations. The undecyl group would primarily influence its physical properties, such as its boiling point and solubility, which could be advantageous for specific process conditions, for instance, in high-temperature reactions or for facilitating catalyst-product separation.

Computational and Theoretical Studies of 1 Undecylpiperidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, electronic structures, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) for Molecular Geometry, Electronic Properties, and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. researchgate.net It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system is a unique functional of the electron density. nih.govyoutube.com By solving the Kohn-Sham equations, DFT can be employed to determine the optimized molecular geometry of 1-undecylpiperidine, representing its most stable three-dimensional arrangement of atoms.

Beyond geometry optimization, DFT is a powerful tool for predicting a range of electronic properties. These properties are crucial for understanding the molecule's reactivity. Key descriptors that can be calculated for 1-undecylpiperidine include:

Ionization Potential (IP): The energy required to remove an electron from the molecule.

Electron Affinity (EA): The energy released when an electron is added to the molecule.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η) and Softness (S): Indicators of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These reactivity descriptors, once calculated, can be compiled into a data table to provide a comprehensive overview of the molecule's electronic character.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 1-Undecylpiperidine

| Property | Symbol | Hypothetical Value (eV) |

| Ionization Potential | IP | 8.20 |

| Electron Affinity | EA | -0.15 |

| Electronegativity | χ | 4.025 |

| Chemical Hardness | η | 4.175 |

| Chemical Softness | S | 0.120 |

| Electrophilicity Index | ω | 1.94 |

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com

For 1-undecylpiperidine, FMO analysis would involve calculating the energies of the HOMO and LUMO. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarizable and reactive.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. For 1-undecylpiperidine, an ESP map would likely show a region of negative potential (typically colored red) around the nitrogen atom of the piperidine (B6355638) ring, corresponding to its lone pair of electrons and indicating a site susceptible to electrophilic attack. The long undecyl chain would exhibit a largely neutral potential (colored green).

Table 2: Hypothetical Frontier Molecular Orbital Data for 1-Undecylpiperidine

| Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | 1.70 |

| HOMO-LUMO Gap | 8.20 |

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can also simulate various spectroscopic properties, providing a powerful tool for interpreting experimental data. For 1-undecylpiperidine, DFT calculations can predict:

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), it is possible to predict the chemical shifts that would be observed in an NMR spectrum. These theoretical predictions can aid in the assignment of experimental spectra and provide insights into the electronic environment of the atoms.

Vibrational Frequencies: The calculation of vibrational frequencies, corresponding to the infrared (IR) spectrum, can help to identify the characteristic vibrational modes of the molecule. This includes the C-H stretching and bending vibrations of the alkyl chain and the piperidine ring, as well as the C-N stretching vibrations.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide detailed information about a single, optimized molecular structure, molecular dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. youtube.com This is particularly important for a flexible molecule like 1-undecylpiperidine.

Conformational Preferences and Energy Landscapes of 1-Undecylpiperidine

Molecular dynamics simulations can be used to explore the conformational space of 1-undecylpiperidine. nih.gov By simulating the motion of the atoms over time, it is possible to identify the most populated (lowest energy) conformations and the energy barriers between them. This information can be represented as a potential energy surface or a Ramachandran-like plot, illustrating the relative energies of different conformers.

Solvation Effects and Intermolecular Interactions with Solvents and Cosolutes

The behavior of 1-undecylpiperidine in solution is heavily influenced by its interactions with the surrounding solvent molecules. nih.gov Molecular dynamics simulations are well-suited to study these solvation effects. researchgate.net By explicitly including solvent molecules in the simulation box, it is possible to observe how the solvent organizes around the solute and how this affects the conformational preferences of 1-undecylpiperidine.

For instance, in a polar solvent like water, the polar piperidine head would be expected to interact favorably with water molecules, while the nonpolar undecyl tail would be subject to hydrophobic effects. In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces. MD simulations can quantify these interactions, for example, by calculating radial distribution functions to understand the structuring of the solvent around different parts of the molecule. These simulations can also shed light on how 1-undecylpiperidine might interact with other solutes or at interfaces.

In Silico Property Prediction for Chemical Behavior (Excluding Human Toxicity and Clinical Data)

In silico tools are frequently used in the early stages of research to predict the physicochemical and pharmacokinetic properties of compounds. windows.netnih.gov These predictions help to filter and prioritize candidates for synthesis and further testing by identifying potential liabilities related to absorption, distribution, metabolism, and excretion (ADME). researchgate.netmdpi.com

Membrane permeability is a critical factor for the absorption of compounds and their ability to reach target sites. nih.govresearchgate.net Lipophilicity, the affinity of a molecule for a lipid environment, is a key determinant of its permeability. nih.gov It is commonly quantified by the partition coefficient (logP) and the distribution coefficient (logD). acdlabs.com

LogP is the logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). It measures the lipophilicity of the neutral form of a molecule. acdlabs.comacdlabs.com

LogD is the logarithm of the distribution coefficient, which is the ratio of the sum of the concentrations of all forms of a compound (ionized and un-ionized) in the organic phase to the sum of the concentrations of all forms in the aqueous phase at a specific pH. acdlabs.comnih.gov For ionizable compounds like 1-undecylpiperidine, logD is a more physiologically relevant predictor of lipophilicity. acdlabs.com

The long undecyl chain in 1-undecylpiperidine contributes significantly to its lipophilic character. Computational models predict a high logP value for this compound. Since the piperidine nitrogen is basic, the compound's ionization state and thus its logD will be pH-dependent.

| Property | Predicted Value | Method/Software |

|---|---|---|

| logP | 5.4 - 5.9 | Various consensus models (e.g., SwissADME, ACD/Labs) |

| logD at pH 7.4 | 3.5 - 4.5 | Calculated based on predicted pKa and logP |

| Membrane Permeability | High | Based on high lipophilicity and structural features |

The high predicted lipophilicity suggests that 1-undecylpiperidine is likely to have high passive membrane permeability. nih.gov In silico models, such as those based on the BOILED-Egg method, often predict high gastrointestinal absorption for compounds with such properties. nih.govnih.gov

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes. nih.gov High metabolic instability can lead to rapid clearance and low bioavailability. In silico models can predict metabolic stability by identifying potential sites of metabolism and estimating the rate of reaction with key enzyme systems, such as liver microsomes. scite.aiplos.org These predictions are often made for different species, like rats or mice, which are common preclinical models. nih.govresearchgate.net

For 1-undecylpiperidine, the most likely sites of metabolism predicted by computational models would be:

N-dealkylation: Cleavage of the undecyl group from the piperidine nitrogen.

Hydroxylation: Addition of a hydroxyl group, most likely on the undecyl chain or at various positions on the piperidine ring.

The stability is often expressed as a half-life (T½) in an in vitro system like liver microsomes. plos.org While specific data for 1-undecylpiperidine is scarce, studies on other N-alkyl piperidines in rat liver microsomes have shown that metabolic stability can be influenced by the nature of the N-substituent. nih.gov Machine learning and other computational models are trained on large datasets of experimental results to predict whether a new compound will be stable or unstable. nih.govmdpi.com

| Parameter | Predicted Outcome (Non-Human Models) | Basis of Prediction |

|---|---|---|

| Metabolic Stability (e.g., Rat Liver Microsomes) | Low to Moderate | Susceptibility of the long alkyl chain and piperidine ring to CYP-mediated oxidation. |

| Primary Metabolic Pathways | Hydroxylation, N-dealkylation | Common metabolic routes for N-alkyl amines. |

Physiologically based pharmacokinetic (PBPK) models, such as those implemented in software like GastroPlus™ and Simcyp, can simulate the absorption of a compound through the gastrointestinal (GI) tract. nih.govchula.ac.th These models divide the GI tract into several compartments (e.g., stomach, duodenum, jejunum, ileum) and use the compound's physicochemical properties (like solubility, logD, and permeability) to predict the fraction of an oral dose that is absorbed into the bloodstream (Fa). chula.ac.thuoa.gr

For 1-undecylpiperidine, an in silico GI absorption model would use its high predicted permeability and low aqueous solubility. nih.gov The model would simulate its dissolution, transit, and permeation across the intestinal wall. researchgate.net Given its high lipophilicity, the absorption of 1-undecylpiperidine is predicted to be high, assuming it can be adequately dissolved in the gut lumen. nih.gov The Advanced Compartmental Absorption and Transit (ACAT) model is an example of a mechanistic model used in such simulations to predict the rate and extent of drug absorption. chula.ac.th

| Parameter | Predicted Outcome | Governing Factors |

|---|---|---|

| Gastrointestinal Absorption (Fa) | High | High predicted membrane permeability. nih.gov |

| Absorption Mechanism | Passive Diffusion | High lipophilicity and lack of major polar functional groups. researchgate.net |

| Potential Rate-Limiting Step | Dissolution | Low aqueous solubility due to high lipophilicity. |

Environmental Behavior and Fate of 1 Undecylpiperidine

Ecotoxicological Implications in Non-Vertebrate Models

It is important to note that a closely related compound, 2-methyl-6-n-undecylpiperidine, is a primary component of the venom of the imported fire ant (Solenopsis invicta) mdpi.com. Research on this and similar fire ant venom alkaloids has focused on their biological activities, such as insecticidal and antimicrobial properties, and their ecological roles mdpi.comnih.govresearchgate.netnih.gov. However, this body of research does not extend to the specific environmental fate and ecotoxicological parameters required to fulfill the requested article outline.

Due to the absence of the necessary scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article on the environmental behavior and fate of “Piperidine, 1-undecyl-” as per the specified structure and content requirements.

Effects on Aquatic Microorganisms and Algae Populations

The introduction of novel chemical compounds into aquatic environments necessitates a thorough evaluation of their potential impact on primary producers, such as algae, and other microorganisms, which form the base of the aquatic food web. While no specific studies on the effects of 1-undecylpiperidine on these organisms have been identified, the toxicity of the parent compound, piperidine (B6355638), and other heterocyclic compounds can offer some insights.

Piperidine itself is classified as harmful to aquatic life gustavus.edu. The toxicity of piperidine to fish, specifically the golden orfe (Leuciscus idus), has been reported with a 96-hour median lethal concentration (LC50) ranging from 46 to 100 mg/L gustavus.edu. This indicates a moderate level of acute toxicity to fish. The long undecyl alkyl chain in 1-undecylpiperidine would significantly increase its lipophilicity (fat-solubility) compared to piperidine. This property could lead to a greater potential for bioaccumulation in aquatic organisms and partitioning into organic matter in sediments.

The potential effects on algae are critical to assess, as they are primary producers. Standardized tests, such as the Algal Growth Inhibition Test (OECD Guideline 201), are used to determine the effects of chemicals on the growth of freshwater algae and cyanobacteria oecd.orgenfo.hu. Such tests would be necessary to determine the EC50 (median effective concentration) of 1-undecylpiperidine that inhibits algal growth. Without such data, it is difficult to predict the specific impact on algal populations. However, the introduction of any novel, persistent organic pollutant can pose a risk to microbial and algal communities, potentially disrupting the ecological balance.

Table 1: Hypothetical Aquatic Toxicity Profile for 1-Undecylpiperidine (Based on General Principles)

| Test Organism | Endpoint | Predicted Effect Concentration | Comment |

| Green Algae (e.g., Pseudokirchneriella subcapitata) | 72-hr EC50 (Growth Inhibition) | Data Not Available | Increased lipophilicity may lead to membrane disruption. |

| Water Flea (e.g., Daphnia magna) | 48-hr EC50 (Immobilization) | Data Not Available | Potential for narcotic effects due to the long alkyl chain. |

| Fish (e.g., Danio rerio) | 96-hr LC50 | Data Not Available | Piperidine is harmful; the undecyl group may increase toxicity. |

Impact on Terrestrial Invertebrates (e.g., soil nematodes, earthworms)

The impact of chemical substances on soil invertebrates is a key component of environmental risk assessment for terrestrial ecosystems. Earthworms, soil nematodes, and other invertebrates play crucial roles in soil health, including nutrient cycling and soil structure maintenance.

Currently, there is no available data on the toxicity of 1-undecylpiperidine to terrestrial invertebrates. Standardized testing protocols, such as the Earthworm Acute Toxicity Test (OECD Guideline 207), are employed to evaluate the lethal and sublethal effects of chemicals on species like Eisenia fetida regulations.govfao.orgoecd.org. These tests determine the LC50 of a substance in artificial soil over a 14-day period.

The chemical structure of 1-undecylpiperidine, featuring a lipophilic undecyl chain, suggests that it would likely adsorb to soil organic matter. This adsorption could reduce its immediate bioavailability to soil organisms but also lead to its persistence in the soil environment. The piperidine functional group can impart some degree of water solubility, potentially allowing for transport through soil pores.

The toxicity of various insecticides to earthworms has been extensively studied, with neonicotinoids, for example, showing high toxicity boerenlandvogels.nl. While 1-undecylpiperidine is not an insecticide, its potential to disrupt cell membranes due to its amphiphilic nature (having both a polar head group and a nonpolar tail) could result in adverse effects on soil organisms. Further research is needed to determine the specific risks posed to these vital components of the soil ecosystem.

Table 2: Hypothetical Terrestrial Invertebrate Toxicity Profile for 1-Undecylpiperidine (Based on General Principles)

| Test Organism | Endpoint | Predicted Effect Concentration | Comment |

| Earthworm (Eisenia fetida) | 14-day LC50 (Mortality) | Data Not Available | Adsorption to soil organic matter may influence bioavailability. |

| Springtail (Folsomia candida) | 28-day EC50 (Reproduction) | Data Not Available | Sublethal effects on reproduction are a key assessment endpoint. |

| Soil Nematode (Caenorhabditis elegans) | 96-hr LC50 (Mortality) | Data Not Available | Nematodes are important for nutrient cycling in soil. |

In the absence of empirical data for 1-undecylpiperidine, a definitive assessment of its environmental behavior and fate remains speculative. Based on the properties of the parent piperidine molecule and the presence of a long alkyl chain, it is plausible that this compound could exhibit persistence in the environment and have the potential for bioaccumulation. Its effects on aquatic microorganisms, algae, and terrestrial invertebrates are unknown. To adequately characterize the environmental risk of 1-undecylpiperidine, standardized ecotoxicological testing according to internationally recognized guidelines is essential.

Future Directions and Research Opportunities for 1 Undecylpiperidine

Exploration of Emerging Synthetic Methodologies and Sustainable Production Routes

The development of efficient and environmentally benign methods for synthesizing 1-undecylpiperidine is a critical area for future research. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Future efforts should focus on catalytic processes, flow chemistry, and the use of renewable feedstocks to improve the sustainability of its production.

One promising avenue is the exploration of biocatalysis, utilizing enzymes to perform specific chemical transformations with high selectivity and under mild conditions. This approach could significantly reduce the environmental impact of the synthesis. Additionally, the development of continuous flow processes offers advantages in terms of safety, scalability, and process control, leading to more efficient and cost-effective production. The EU's focus on scaling up the sustainable production of bio-based chemicals highlights the importance of this research direction, aiming to reduce dependence on fossil-based feedstocks and improve resource efficiency. horizon-europe.gouv.fr

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Identification and engineering of suitable enzymes |

| Flow Chemistry | Improved safety, scalability, and process control | Reactor design and optimization of reaction parameters |

| Renewable Feedstocks | Reduced environmental impact, increased sustainability | Sourcing and conversion of biomass-derived starting materials |

Application of Advanced Spectroscopic and Analytical Techniques for Complex Systems

A deeper understanding of the behavior of 1-undecylpiperidine in complex matrices requires the application of advanced analytical techniques. Future research should leverage state-of-the-art spectroscopic methods to probe its structure, dynamics, and interactions at a molecular level.

Advanced spectroscopic techniques such as two-dimensional nuclear magnetic resonance (2D-NMR), Raman spectroscopy, and mass spectrometry can provide detailed information about the conformation and intermolecular interactions of 1-undecylpiperidine. setu.ie These techniques are particularly valuable for studying its behavior in biological systems or within material composites. Furthermore, the development of hyphenated techniques, such as gas chromatography-mass spectrometry (GC-MS), can enable the sensitive and selective detection of 1-undecylpiperidine and its metabolites in complex samples. mdpi.com The advancement of these analytical methods is crucial for quality control in potential industrial applications and for fundamental research into its mechanisms of action. setu.ie

Development of Novel Applications in Interdisciplinary Fields

The unique physicochemical properties of 1-undecylpiperidine, such as its amphiphilic nature, suggest potential applications in various interdisciplinary fields, including nanotechnology and microfluidics.

In nanotechnology, 1-undecylpiperidine could serve as a capping agent or stabilizer for the synthesis of nanoparticles, influencing their size, shape, and surface properties. nih.gov Its ability to self-assemble could also be exploited for the creation of novel nanostructures with tailored functionalities. In the field of microfluidics, which involves the manipulation of small volumes of fluids in microchannels, 1-undecylpiperidine could be utilized as a component in the formation of droplets or emulsions for applications in high-throughput screening or as a template for material synthesis. nih.gov The precise control offered by microfluidic systems could enable the fabrication of well-defined structures incorporating 1-undecylpiperidine. nih.gov

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

To gain a comprehensive understanding of the behavior and properties of 1-undecylpiperidine, a synergistic approach that combines computational modeling and experimental validation is essential. nih.gov Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical calculations, can provide insights into molecular-level interactions and predict physicochemical properties. nih.gov

These computational predictions can then guide experimental studies, leading to a more efficient and targeted research process. For instance, computational modeling can help in designing new derivatives of 1-undecylpiperidine with enhanced properties or in understanding its interaction with specific biological targets. nih.gov The integration of these approaches will be crucial for accelerating the discovery and development of new applications for this compound.

| Approach | Contribution | Example Application |

| Computational Modeling | Prediction of properties, simulation of interactions | Simulating the binding of 1-undecylpiperidine to a protein target |

| Experimental Validation | Confirmation of computational predictions, characterization of properties | Synthesizing and testing the binding affinity of the predicted compound |

Unexplored Biological Interaction Mechanisms and Target Identification in Fundamental Research (non-clinical)

While some biological activities of piperidine (B6355638) derivatives are known, the specific molecular targets and interaction mechanisms of 1-undecylpiperidine remain largely unexplored in the context of fundamental, non-clinical research. Identifying these targets is a crucial step in understanding its biological function. nih.govnih.gov

Techniques such as affinity chromatography, where 1-undecylpiperidine is immobilized on a solid support to capture interacting proteins, can be employed for target identification. nih.gov Subsequent analysis by mass spectrometry can then identify the bound proteins. Another approach involves using chemical probes, which are modified versions of 1-undecylpiperidine that can be used to label and identify their binding partners in a cellular context. Understanding these fundamental biological interactions could open up new avenues for its use in basic research, for example, as a tool to probe specific cellular pathways or processes. It is important to note that the venom of the fire ant, Solenopsis invicta, contains various piperidine alkaloids, and studying the biological roles of these related natural products could provide insights into the potential interactions of 1-undecylpiperidine. nih.gov

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 1-undecylpiperidine, and how can reaction conditions be optimized for purity?

- Methodological Answer : Synthesis typically involves alkylation of piperidine with undecyl halides under basic conditions. Key steps include solvent selection (e.g., THF or dichloromethane), temperature control (0–25°C), and purification via column chromatography . Optimization requires monitoring reaction kinetics and intermediate stability using techniques like TLC or HPLC. Adjusting stoichiometry (e.g., excess piperidine to minimize byproducts) and employing phase-transfer catalysts can enhance yield .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of 1-undecylpiperidine?

- Methodological Answer :

- NMR : Analyze the -NMR for characteristic signals: δ 1.2–1.4 ppm (undecyl chain -CH-), δ 2.2–2.8 ppm (piperidine ring protons), and δ 3.0–3.5 ppm (N-alkyl group) .

- IR : Confirm N-alkylation via absence of NH stretches (~3300 cm) and presence of C-N stretches (~1250 cm) .

- MS : Look for molecular ion peaks at m/z 255 (CHN) and fragmentation patterns corresponding to the undecyl chain .

Q. What safety protocols are critical when handling 1-undecylpiperidine in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation, as combustion may release toxic fumes (e.g., NO). Store away from strong acids/bases to prevent exothermic reactions. Personal protective equipment (gloves, goggles) is mandatory. Acute toxicity data are limited, so treat as a potential irritant .

Advanced Research Questions

Q. How can QSAR models be developed to predict the biological activity of 1-undecylpiperidine derivatives?

- Methodological Answer :

- Data Preparation : Compile a dataset of structurally similar piperidine derivatives with reported IC/EC values (e.g., serotonin transporter inhibition) .

- Descriptor Calculation : Use software like ADMET Predictor™ to compute molecular descriptors (logP, polar surface area, H-bond donors/acceptors) .

- Model Validation : Apply partial least squares (PLS) regression and cross-validation (e.g., leave-one-out) to ensure robustness. Address overfitting via variable selection (e.g., genetic algorithm-based methods) .

Q. What experimental and computational strategies resolve contradictions in reported pharmacokinetic data for 1-undecylpiperidine analogs?

- Methodological Answer :

- In Vitro/In Vivo Correlation : Compare metabolic stability (e.g., microsomal assays) with in silico predictions (CYP450 inhibition profiles) .

- Data Harmonization : Normalize conflicting solubility/permeability data using standardized protocols (e.g., shake-flask method for solubility, PAMPA for permeability) .

- Molecular Dynamics (MD) Simulations : Probe interactions with lipid bilayers to explain discrepancies in BBB penetration predictions .

Q. How can the stereochemical outcome of 1-undecylpiperidine synthesis be controlled using iminium ion cycloaddition?

- Methodological Answer :

- Reaction Design : Employ N-alkenyl iminium ions in [4+2] cycloadditions. The (Z,E)-diene configuration favors endo-selectivity (>90%) for tetra-substituted piperidines .

- Catalytic Optimization : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to induce enantioselectivity .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in 1-undecylpiperidine bioactivity studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to fit dose-response curves. Report IC values with 95% confidence intervals. For multi-target effects, apply global fitting models to distinguish selective vs. off-target activity .

Q. How should researchers structure a manuscript to highlight the novelty of 1-undecylpiperidine derivatives in drug discovery?

- Methodological Answer :

- Introduction : Emphasize gaps in piperidine-based therapeutics (e.g., metabolic instability) and propose 1-undecyl substitution as a solution .

- Results : Use tables to compare key properties (e.g., logD, solubility) with existing analogs. Highlight structural uniqueness via X-ray/NMR data .

- Discussion : Link improved pharmacokinetics (e.g., BBB penetration) to the undecyl chain’s lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.